molecular formula C20H24N2O4 B14817551 N,N'-bis(4-methoxyphenyl)hexanediamide

N,N'-bis(4-methoxyphenyl)hexanediamide

Cat. No.: B14817551
M. Wt: 356.4 g/mol
InChI Key: LTWMCKPNZGIMBG-UHFFFAOYSA-N
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Description

N,N'-bis(4-methoxyphenyl)hexanediamide (CAS 25344-26-7) is a diamide compound featuring a hexanedioic acid backbone substituted at both termini with 4-methoxyphenyl groups. The methoxy (–OCH₃) substituents confer moderate electron-donating properties, influencing both its chemical reactivity and biological interactions. This compound has been synthesized via Buchwald–Hartwig amination protocols and other coupling reactions, as seen in its use to form silver(I) complexes for coordination chemistry studies . Its molecular weight is 368.40 g/mol (C₂₀H₂₄N₂O₄), with applications explored in antialgal activity and photosynthetic electron transport inhibition .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)hexanediamide

InChI

InChI=1S/C20H24N2O4/c1-25-17-11-7-15(8-12-17)21-19(23)5-3-4-6-20(24)22-16-9-13-18(26-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

LTWMCKPNZGIMBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methoxyphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N,N’-bis(4-methoxyphenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-methoxyphenyl)hexanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)hexanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)hexanediamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the hexanediamide backbone can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of N,N'-diarylalkanediamides are highly dependent on the substituents (R) on the aromatic rings and the chain length (m) of the alkanediamide backbone. Below is a comparative analysis:

Table 1: Key Properties of N,N'-bis(4-methoxyphenyl)hexanediamide and Analogs
Compound Name Substituents (R) Chain Length (m) Molecular Weight (g/mol) Key Properties
This compound 4-OCH₃ 6 368.40 Maximal antialgal activity at m=6; low aqueous solubility
N,N'-bis(4-chlorophenyl)hexanediamide 4-Cl 6 397.26 Higher molecular weight; moderate antialgal activity; synthesis yield 58–83%
N,N'-bis(4-ethoxyphenyl)hexanediamide 4-OCH₂CH₃ 6 396.47 Bulkier ethoxy group reduces solubility; used in collision studies
N,N'-bis(4-phenoxyphenyl)hexanediamide 4-OPh 6 480.55 High molecular weight; phenoxy groups enhance lipophilicity
N,N′-Bis(2-hydroxyethyl)hexanediamide –CH₂CH₂OH 6 232.28 Polar hydroxy groups improve solubility (PSA = 76.66)
N,N'-bis(4-aminophenyl)hexanediamide 4-NH₂ 6 326.39 Reactive amino groups; potential for coordination chemistry

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